An In-depth Technical Guide to 5-Fluoro-2,8-dimethylquinoline: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 5-Fluoro-2,8-dimethylquinoline: Synthesis, Properties, and Potential Applications
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of substituents onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among these modifications, fluorination holds a prominent position due to the unique electronic properties of the fluorine atom, which can enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a comprehensive technical overview of 5-Fluoro-2,8-dimethylquinoline, a lesser-studied member of this important class of compounds. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from related structures and established chemical principles to predict its properties and outline potential synthetic routes and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 5-Fluoro-2,8-dimethylquinoline
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₀FN | |
| Molecular Weight | 175.20 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar substituted quinolines. |
| Boiling Point | > 200 °C (estimated) | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. | |
| pKa | Estimated to be around 4-5 for the quinoline nitrogen | The electron-withdrawing nature of fluorine at the 5-position would decrease the basicity compared to unsubstituted quinoline. |
| logP | ~3.0 | Estimated based on similar structures on PubChem.[2] |
Proposed Synthesis Pathway
The synthesis of 5-Fluoro-2,8-dimethylquinoline can be approached through several established methods for quinoline ring formation, followed by fluorination. A plausible and efficient route would be a modification of the Skraup synthesis or the Doebner-von Miller reaction, followed by a Sandmeyer-type reaction for the introduction of the fluorine atom.
A logical synthetic approach would involve the following key transformations:
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Nitration of 2,8-dimethylquinoline: This would likely yield a mixture of nitro-isomers, with the 5-nitro derivative being a significant product due to the directing effects of the methyl groups.
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Reduction of the nitro group: The 5-nitro-2,8-dimethylquinoline can be reduced to 5-amino-2,8-dimethylquinoline using standard reducing agents like iron in acidic medium or catalytic hydrogenation.
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Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting amino group can be converted to a diazonium salt, which is then subjected to thermal decomposition in the presence of a fluoride source (e.g., HBF₄) to introduce the fluorine atom at the 5-position.
Caption: Proposed synthetic workflow for 5-Fluoro-2,8-dimethylquinoline.
Experimental Protocol: A Predictive Methodology
The following protocol is a predictive guide based on established chemical transformations.[1] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve optimal yields and purity.
Step 1: Synthesis of 5-Nitro-2,8-dimethylquinoline
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,8-dimethylquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.
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Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography to isolate 5-nitro-2,8-dimethylquinoline.
Step 2: Synthesis of 5-Amino-2,8-dimethylquinoline
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Suspend the synthesized 5-nitro-2,8-dimethylquinoline in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the iron catalyst.
-
Neutralize the filtrate with a base to precipitate the amino product.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-amino-2,8-dimethylquinoline.
Step 3: Synthesis of 5-Fluoro-2,8-dimethylquinoline (Balz-Schiemann Reaction)
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Dissolve 5-amino-2,8-dimethylquinoline in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the solution in an ice-salt bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt.
-
Filter the precipitated diazonium salt and wash it with cold water, ethanol, and diethyl ether.
-
Carefully heat the dry diazonium salt until nitrogen evolution ceases.
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The resulting crude 5-Fluoro-2,8-dimethylquinoline can be purified by distillation under reduced pressure or column chromatography.
Spectroscopic Characterization (Predicted)
The structural confirmation of 5-Fluoro-2,8-dimethylquinoline would rely on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom (H-F coupling). The two methyl groups at the C2 and C8 positions would appear as singlets.
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¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine (C5) would exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum would show a singlet, confirming the presence of the fluorine atom.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound.
Reactivity and Potential Applications
The reactivity of 5-Fluoro-2,8-dimethylquinoline is dictated by the electron-rich quinoline ring system, modified by the electronic effects of the substituents. The fluorine atom at the 5-position acts as a weak deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. The methyl groups are activating and will direct incoming electrophiles.
The quinoline scaffold is a privileged structure in medicinal chemistry, and fluorinated quinolines have shown a wide range of biological activities.[1] By analogy, 5-Fluoro-2,8-dimethylquinoline could be investigated for its potential as:
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Anticancer Agents: Many fluorinated compounds, such as 5-fluorouracil, are used in cancer therapy.[3][4] The quinoline core is also present in several anticancer drugs.
-
Antimicrobial Agents: Quinolone antibiotics are a well-known class of antibacterial drugs.
-
Antimalarial Drugs: Quinolines, such as chloroquine and mefloquine, are cornerstone therapies for malaria.
-
Kinase Inhibitors: The quinoline scaffold is found in several kinase inhibitors used in targeted cancer therapy.
The specific substitution pattern of 5-Fluoro-2,8-dimethylquinoline makes it an interesting candidate for further derivatization and biological screening.
Safety and Handling
While a specific safety data sheet for 5-Fluoro-2,8-dimethylquinoline is not available, general precautions for handling substituted quinolines should be followed.[5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Conclusion
5-Fluoro-2,8-dimethylquinoline represents an intriguing yet underexplored molecule within the vast landscape of quinoline chemistry. This technical guide has provided a predictive overview of its chemical properties, a plausible synthetic strategy, and potential applications based on established scientific principles and data from related compounds. The outlined synthetic pathway offers a clear roadmap for its preparation, which would enable further experimental investigation into its spectroscopic characteristics, reactivity, and biological activity. Given the proven importance of fluorinated quinolines in drug discovery, 5-Fluoro-2,8-dimethylquinoline stands as a promising candidate for future research and development endeavors.
References
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PubMed. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link][3]
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Semantic Scholar. (2023). Substituted 5‑Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link]
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PubChem. 8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link][2]
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PubChem. 5-Fluoro-2,2-dimethylhexane. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structure of ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8. Retrieved from [Link]
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PrepChem.com. Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. Retrieved from [Link]
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Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link][4]
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PubChem. 2-Bromo-5-fluoro-8-methylquinoline. Retrieved from [Link]
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The Good Scents Company. 5-ethyl-2-methyl pyridine. Retrieved from [Link]
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PubChem. CID 149416743. Retrieved from [Link]
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ChemRxiv. (n.d.). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline. Retrieved from [Link]
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University of Calgary. (n.d.). Final Exam Answers. Retrieved from [Link]
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Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Retrieved from [Link]
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PubChem. 5-(5-Fluoro-2-pyridinyl)-8-methylquinoline. Retrieved from [Link]
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